4-(5-Chloro-2-methylphenyl)piperazinyl phenylcyclopentyl ketone
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Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Synthesis and Chemical Reactions
Enamino Ketones Reactions : Enamino ketones, similar in structure to 4-(5-Chloro-2-methylphenyl)piperazinyl phenylcyclopentyl ketone, have been studied for their reactions with aryl isocyanates and isothiocyanates. These reactions produce a range of adducts and derivatives, showcasing the compound's reactivity and potential for creating diverse chemical structures (Tsuge & Inaba, 1973), (TsugeOtohiko & InabaAkitaka, 2006).
Synthesis of Piperidine Derivatives : Research has shown the synthesis of piperidine derivatives, which are structurally related to the compound , through various chemical reactions. These derivatives are essential in exploring the compound's potential applications in different scientific fields (Kotzamani, Gourdoupis, & Stamos, 1994).
Piperazine-Derived Hydrazone Linkers : Piperazine-derived hydrazone linkers have been used for alkylation of solid-phase immobilized ketones, suggesting a potential application of the compound in solid-phase synthesis techniques (Lazny & Michalak, 2002).
Oxyfunctionalization of Ketones : The compound's ketone group can potentially undergo oxyfunctionalization, a reaction that modifies the chemical properties and possibly enhances its utility in various scientific applications (Ren, Liu, & Guo, 1996).
Potential Biological and Pharmacological Activities
Binding to Sigma Receptors : Bridged piperazines, which share structural similarities with the compound , have been investigated for their affinity to sigma receptors. This suggests possible pharmacological applications of the compound in neuroscience or pharmacology (Weigl & Wünsch, 2007).
Enzyme Inhibition Activities : Studies on benzyl phenyl ketone derivatives have revealed significant enzyme inhibition activities. This points to the potential of the compound for biochemical research, particularly in enzyme-related studies (Vásquez-Martínez et al., 2019).
properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O/c1-18-9-10-20(24)17-21(18)25-13-15-26(16-14-25)22(27)23(11-5-6-12-23)19-7-3-2-4-8-19/h2-4,7-10,17H,5-6,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSQMRBADFJLCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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